An In-depth Technical Guide to the Physical Characteristics of 3-(2-Ethoxyethyl)pyrrolidine
An In-depth Technical Guide to the Physical Characteristics of 3-(2-Ethoxyethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its prevalence in FDA-approved pharmaceuticals underscores the significance of understanding the nuanced properties of its derivatives.[1] This guide focuses on a specific, less-documented derivative, 3-(2-Ethoxyethyl)pyrrolidine . Due to the limited availability of direct experimental data for this compound, this paper will synthesize information from structurally related molecules and established chemical principles to provide a comprehensive overview of its expected physical characteristics. This approach, rooted in established structure-property relationships, offers valuable insights for researchers working with novel pyrrolidine scaffolds.
Molecular Identity and Core Physical Properties
Identifying a specific chemical entity with precision is paramount in research and development. For 3-(2-Ethoxyethyl)pyrrolidine, the following identifiers have been established:
| Identifier | Value | Source |
| Molecular Formula | C8H17NO | PubChem |
| Molecular Weight | 143.23 g/mol | PubChem |
| MDL Number | MFCD08687705 | Matrix Scientific |
The physical properties of a compound are critical for its handling, formulation, and application. In the absence of direct experimental data for 3-(2-Ethoxyethyl)pyrrolidine, we can extrapolate expected values based on the properties of the parent pyrrolidine molecule and similarly substituted derivatives.
| Physical Property | Expected Value/Characteristic | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow liquid | The parent compound, pyrrolidine, is a colorless to pale yellow liquid.[2] The addition of the ethoxyethyl group is not expected to significantly alter the chromophore of the molecule. |
| Odor | Amine-like, potentially pungent | Pyrrolidine has a characteristic ammoniacal, fishy odor.[1] It is highly probable that this derivative will retain a similar amine-like scent. |
| Boiling Point | Estimated: 180-200 °C (at atmospheric pressure) | Pyrrolidine has a boiling point of 87-89 °C.[1][2] The significantly larger ethoxyethyl substituent will increase the molecular weight and intermolecular van der Waals forces, leading to a substantially higher boiling point. For comparison, N-(2-hydroxyethyl)pyrrolidine has a boiling point of 79-81 °C at a reduced pressure of 13 mmHg.[3] |
| Density | Estimated: 0.9 - 1.0 g/mL | Pyrrolidine has a density of approximately 0.866 g/cm³.[1] The addition of the ethoxyethyl group, which includes an oxygen atom, is likely to increase the density to be closer to that of water. For instance, N-(2-hydroxyethyl)pyrrolidine has a density of 0.985 g/mL.[3] |
| Solubility | Miscible with water and most organic solvents | The pyrrolidine ring itself is miscible with water.[1][2] The presence of the ether oxygen and the nitrogen atom in the ethoxyethyl substituent allows for hydrogen bonding with protic solvents like water and alcohols, enhancing its solubility. It is expected to be soluble in a wide range of organic solvents. |
Structural and Chemical Characteristics
The structure of 3-(2-Ethoxyethyl)pyrrolidine, a cyclic secondary amine, dictates its chemical behavior.[1] The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic.[1] The compactness of the pyrrolidine ring is a distinguishing feature among secondary amines.[1]
Safety and Handling Considerations
A specific Safety Data Sheet (SDS) for 3-(2-Ethoxyethyl)pyrrolidine is not publicly available. Therefore, a conservative approach to handling is essential, guided by the safety profiles of the parent pyrrolidine and other N-substituted pyrrolidines.
Expected Hazards:
-
Flammability: Pyrrolidine is a highly flammable liquid.[4] It is prudent to assume that 3-(2-Ethoxyethyl)pyrrolidine is also flammable and should be kept away from heat, sparks, and open flames.
-
Corrosivity: As a secondary amine, this compound is expected to be corrosive and can cause severe skin burns and eye damage.
-
Toxicity: It should be considered harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Take precautions against static discharge.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Proposed Synthetic Pathway
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry.[5][6][7][8][9] A plausible synthetic route to 3-(2-Ethoxyethyl)pyrrolidine could involve a multi-step process, as outlined below. This proposed pathway is based on general and robust reactions for the formation of the pyrrolidine ring and subsequent functionalization.
Figure 1. A proposed multi-step synthetic pathway for 3-(2-Ethoxyethyl)pyrrolidine.
Experimental Protocol for Proposed Synthesis:
Step 1: Michael Addition
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add acrylonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the Michael adduct by column chromatography.
Step 2: Reduction and Cyclization
-
Add the purified Michael adduct dropwise to a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino diol.
Step 3: Ring Closure to form Pyrrolidinone
-
Heat the crude amino diol under vacuum to effect intramolecular cyclization.
-
The resulting 4-hydroxymethyl-pyrrolidin-2-one can be purified by distillation or crystallization.
Step 4: Reduction of Lactam and Protection
-
Reduce the pyrrolidinone with LiAlH4 in THF as described in Step 2 to yield pyrrolidin-3-yl-methanol.
-
Protect the secondary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Step 5: Etherification and Deprotection
-
Treat the N-Boc-pyrrolidin-3-yl-methanol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF.
-
Add ethyl iodide to the resulting alkoxide to form the ether linkage.
-
Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, 3-(2-Ethoxyethyl)pyrrolidine.
-
Purify the final product by distillation under reduced pressure.
Conclusion
While direct experimental data on 3-(2-Ethoxyethyl)pyrrolidine is scarce, a comprehensive profile of its expected physical characteristics can be constructed through a careful analysis of the parent pyrrolidine scaffold and structurally similar molecules. This guide provides a foundational understanding of its molecular identity, core physical properties, and safety considerations, alongside a plausible synthetic strategy. For researchers and drug development professionals, this information serves as a valuable starting point for the exploration and application of this and other novel pyrrolidine derivatives. As with any compound with limited documented data, all handling and experimental work should be conducted with a high degree of caution and on a small scale initially.
References
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CAS Common Chemistry. (n.d.). Propylidenephthalide. Retrieved March 10, 2026, from [Link].
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Merck Index. (n.d.). Pyrrolidine. In The Merck Index Online. Royal Society of Chemistry. Retrieved March 10, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Retrieved March 10, 2026, from [Link].
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Wikipedia. (2024, October 27). Pyrrolidine. In Wikipedia. Retrieved March 10, 2026, from [Link].
- Stanley, L. M., & Sello, J. K. (2010). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 132(48), 17042–17044.
- ChemRxiv. (2020). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv.
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The Good Scents Company. (n.d.). ethyl pyrrolidone. Retrieved March 10, 2026, from [Link].
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IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved March 10, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved March 10, 2026, from [Link].
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